molecular formula C29H36O14 B1250559 Miconioside A

Miconioside A

Cat. No. B1250559
M. Wt: 608.6 g/mol
InChI Key: CUEAVYXDEUPPTP-LNRHCFMRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Miconioside A is a natural product found in Miconia traillii with data available.

Scientific Research Applications

Flavanone Glycosides from Miconia Trailii

Miconioside A, a flavanone glycoside, was identified in an assay-guided fractionation of Miconia trailii. The study focused on the isolation and structural elucidation of new flavanone glycosides, including miconioside A, highlighting its significance in phytochemical research (Zhang et al., 2003).

Seasonal Chemical Evaluation of Miconia Chamissois Naudin

A research on Miconia chamissois Naudin, which includes miconioside A, evaluated seasonal chemical variations. The study aimed at obtaining standardized extracts and analyzing quality parameters, including chemical marker quantification. This research provides insights into the consistency of miconioside A composition throughout different seasons (Ferreira et al., 2022).

Flavanones from Miconia Prasina

Research on flavanones from Miconia prasina led to the isolation of a glycosidic flavanone related to miconioside A. This study, which focused on the structural establishment through NMR and mass spectrometry, provides a basis for understanding similar compounds and their potential applications (Tarawneh et al., 2014).

properties

Product Name

Miconioside A

Molecular Formula

C29H36O14

Molecular Weight

608.6 g/mol

IUPAC Name

(2S)-5-hydroxy-2-(4-methoxyphenyl)-6,8-dimethyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C29H36O14/c1-11-20(32)19-15(30)8-17(13-4-6-14(38-3)7-5-13)41-27(19)12(2)26(11)43-29-25(37)23(35)22(34)18(42-29)10-40-28-24(36)21(33)16(31)9-39-28/h4-7,16-18,21-25,28-29,31-37H,8-10H2,1-3H3/t16-,17-,18+,21-,22+,23-,24+,25+,28-,29-/m0/s1

InChI Key

CUEAVYXDEUPPTP-LNRHCFMRSA-N

Isomeric SMILES

CC1=C(C2=C(C(=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@H](CO4)O)O)O)O)O)O)C)O[C@@H](CC2=O)C5=CC=C(C=C5)OC)O

Canonical SMILES

CC1=C(C2=C(C(=C1OC3C(C(C(C(O3)COC4C(C(C(CO4)O)O)O)O)O)O)C)OC(CC2=O)C5=CC=C(C=C5)OC)O

synonyms

matteucinol 7-O-alpha-L-arabinopyranosyl(1-6)-beta-glucopyranoside
miconioside A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Miconioside A
Reactant of Route 2
Miconioside A
Reactant of Route 3
Miconioside A
Reactant of Route 4
Miconioside A
Reactant of Route 5
Miconioside A
Reactant of Route 6
Miconioside A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.